ethyl 1-methyl-1H-pyrazole-5-carboxylate
CAS No.: 197079-26-8
Cat. No.: VC21266683
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 197079-26-8 |
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Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.17 g/mol |
IUPAC Name | ethyl 2-methylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5-8-9(6)2/h4-5H,3H2,1-2H3 |
Standard InChI Key | UONYZXPIJGYYJC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=NN1C |
Canonical SMILES | CCOC(=O)C1=CC=NN1C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 1-methyl-1H-pyrazole-5-carboxylate possesses a distinctive structure characterized by a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. The compound features a methyl group at the N-1 position and an ethyl carboxylate group at position 5 of the pyrazole ring. This specific arrangement of functional groups contributes to its chemical reactivity and potential applications in various fields. The systematic positioning of these groups creates a molecule with both polar and non-polar regions, influencing its solubility profile and interaction potential with biological systems. These structural characteristics make it a versatile building block for medicinal and agricultural chemistry applications.
Basic Information
The compound is registered under CAS number 197079-26-8 and has a molecular formula of C₇H₁₀N₂O₂ . It is also known by synonyms such as "1-Methylpyrazole-5-carboxylic acid ethyl ester" and "Ethyl 1-methylpyrazole-5-carboxylate" . The molecular weight of the compound is 154.17 g/mol , making it a relatively small molecule that can potentially serve as a building block for more complex structures. The structure contains a total of 21 atoms, including 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms, arranged in a specific configuration that gives rise to its unique chemical properties.
Structural Identifiers
For precise identification and database referencing, the compound has the following structural identifiers:
Identifier | Value |
---|---|
SMILES | CCOC(=O)c1ccnn1C |
InChI | 1S/C7H10N2O2/c1-3-11-7(10)6-4-5-8-9(6)2/h4-5H,3H2,1-2H3 |
InChIKey | UONYZXPIJGYYJC-UHFFFAOYSA-N |
These identifiers are essential for unambiguous identification of the compound in chemical databases and literature. The SMILES notation provides a simplified representation of the molecular structure, while the InChI and InChIKey offer standardized identifiers for complex chemical structures, facilitating data exchange and retrieval across different chemical information systems.
Physical and Chemical Properties
The physical and chemical properties of ethyl 1-methyl-1H-pyrazole-5-carboxylate determine its behavior in different environments, reactivity patterns, and potential applications. Understanding these properties is crucial for researchers working with this compound.
Physical Properties
Ethyl 1-methyl-1H-pyrazole-5-carboxylate exists as a liquid at room temperature with specific physical characteristics that influence its handling and application in research and industry. The following table summarizes key physical properties of the compound:
These physical properties are important considerations for laboratory handling, storage, and industrial applications. The liquid state at room temperature suggests relatively low intermolecular forces compared to similar compounds that exist as solids. The moderate flash point indicates that while flammable, it presents a lower fire hazard than many common laboratory solvents.
Chemical Properties and Reactivity
The chemical reactivity of ethyl 1-methyl-1H-pyrazole-5-carboxylate is primarily determined by its functional groups - the pyrazole ring, which is an electron-rich heterocycle, and the ethyl carboxylate group, which can undergo various transformations. While specific reactivity data for this exact compound is limited in the provided search results, insights can be drawn from the general chemistry of pyrazole derivatives.
The compound contains several reactive sites:
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The ethyl carboxylate group can undergo hydrolysis, transesterification, reduction, and amidation reactions
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The pyrazole ring has nucleophilic nitrogen atoms that can participate in alkylation and acylation reactions
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The C-H bonds, particularly at position 4 of the pyrazole ring, may participate in various substitution reactions
These reactive sites make ethyl 1-methyl-1H-pyrazole-5-carboxylate a versatile starting material for diverse chemical transformations, particularly in the synthesis of more complex heterocyclic compounds with potential biological activities.
Synthesis Methods
Purification and Analysis
After synthesis, ethyl 1-methyl-1H-pyrazole-5-carboxylate typically requires purification, which may be achieved through:
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Distillation under reduced pressure
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Column chromatography
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Recrystallization from appropriate solvent systems
The purity of the obtained compound can be verified using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. Commercial supplies of the compound typically offer purities of 97-98% , suitable for most research applications.
Applications and Biological Activity
Ethyl 1-methyl-1H-pyrazole-5-carboxylate and closely related compounds have diverse applications in several fields, particularly in medicinal chemistry and agrochemical development.
Agrochemical Applications
Pyrazole derivatives, including compounds structurally similar to ethyl 1-methyl-1H-pyrazole-5-carboxylate, have applications in agrochemistry. They have been incorporated into structures with:
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Fungicidal activity
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Insecticidal properties
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Herbicidal effects
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Plant growth regulation
The specific mechanisms underlying these activities often involve inhibition of key enzymes or disruption of cellular processes essential for pest survival or pathogen proliferation. The incorporation of ethyl 1-methyl-1H-pyrazole-5-carboxylate into more complex molecules can potentially yield novel agrochemicals with improved efficacy and environmental profiles.
Analytical Methods
Various analytical techniques can be employed for the characterization and quality control of ethyl 1-methyl-1H-pyrazole-5-carboxylate.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques for determining the purity of ethyl 1-methyl-1H-pyrazole-5-carboxylate. These methods can also be coupled with mass spectrometry (HPLC-MS or GC-MS) to provide additional structural confirmation and impurity identification.
Physical Property Measurements
Measurement of physical properties such as refractive index (reported as n20/D 1.483 ) and density (1.082 g/mL at 25°C ) can be used as quality control parameters for ethyl 1-methyl-1H-pyrazole-5-carboxylate.
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